3-Chloro-2-methyl-6-nitrophenol
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Overview
Description
“3-Chloro-2-methyl-6-nitrophenol” is a chemical compound that is used in the synthesis of nitrotoluene . It is also used as an intermediate in the production of chlorinated phenols . The chlorination can be achieved by reacting 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas .
Synthesis Analysis
The synthesis of “this compound” can be achieved by KOH/H2O hydrolysis of a product mixture obtained from chlorination of p-nitrotoluene in the presence of a phase transfer catalyst . A 95–99% yield of 2 based on 2,3,6-trichloro-4-nitrotoluene, 4 (major chlorination product) was achieved in >95% purity .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6ClNO3 . The average mass is 187.580 Da and the monoisotopic mass is 187.003616 Da .Scientific Research Applications
Environmental Pollution and Remediation
Research has highlighted the presence and distribution of nitrophenols, including compounds related to 3-Chloro-2-methyl-6-nitrophenol, in the atmosphere. Studies have been conducted to understand their spatial and geographical variations in urban, suburban, and rural areas. These compounds are emitted into the atmosphere due to traffic and other anthropogenic activities. The role of these emissions in air quality and potential health impacts has been a significant focus, with suggestions for further measurements to confirm their sources, behaviors, and impacts (Morville, Scheyer, Mirabel, & Millet, 2006).
Bioremediation and Degradation
The degradation and bioremediation of nitrophenolic compounds have been extensively studied. For instance, the biodegradation of 3-methyl-4-nitrophenol, a compound structurally similar to this compound, by Ralstonia sp. SJ98 has been reported. This bacterium can utilize such compounds as the sole carbon and energy source, indicating its potential for environmental decontamination and bioremediation purposes (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Another study demonstrated the inoculation of Burkholderia sp. strain SJ98 in soil contaminated with nitrophenols, including 3-methyl-4-nitrophenol, significantly accelerated their degradation. This study provided insights into the bioremediation of soils contaminated with nitrophenols and highlighted the changes in bacterial community dynamics as a result of bioaugmentation (Min, Wang, & Hu, 2017).
Advanced Oxidation Processes
The effectiveness of advanced oxidation processes (AOPs) in degrading nitrophenolic compounds has been compared, with findings suggesting UV/Fenton process as the most effective in partial mineralization of these compounds. The study provides a comparative analysis of various AOPs in degrading environmental pollutants like 4-chloro-2-nitrophenol, which shares chemical similarities with this compound. This research indicates the potential for using AOPs in the treatment of water contaminated with nitrophenolic compounds (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as phenols and nitrophenols are known to interact with various enzymes and proteins within microbial cells .
Mode of Action
For instance, PnpA, a monooxygenase, can catalyze the monooxygenation of 3M4NP to MBQ . PnpB, a 1,4-benzoquinone reductase, can catalyze the reduction of MBQ to MHQ .
Biochemical Pathways
strain SJ98 via a pathway involving several enzymes including PnpA, PnpB, PnpCD, PnpE, and PnpF .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-6-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-chloro-2-methyl-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHQZQXLANCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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